REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]([F:13])[C:3]=1[C:4]([NH:6][OH:7])=[NH:5].CO[C:16](OC)(N(C)C)[CH3:17]>CC(O)C>[Br:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]([F:13])[C:3]=1[C:4]1[N:5]=[C:16]([CH3:17])[O:7][N:6]=1
|
Name
|
2-bromo-4-chloro-6-fluoro-N-hydroxy-benzamidine
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Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=N)NO)C(=CC(=C1)Cl)F
|
Name
|
|
Quantity
|
35.2 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(N(C)C)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction all volatiles
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting crude product was purified by chromatography (silica gel; hexane/EtOAc 97:3)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)Cl)F)C1=NOC(=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.5 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |